Technical Guide: Synthesis and Characterization of N-(1-methylpropyl)-N'-phenyl-thiourea
Technical Guide: Synthesis and Characterization of N-(1-methylpropyl)-N'-phenyl-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thiourea derivatives are a class of organic compounds characterized by the presence of the thiourea moiety (R¹R²N)(R³R⁴N)C=S. They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The biological efficacy of these compounds is often attributed to their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions with biological macromolecules. The N-(1-methylpropyl)-N'-phenyl-thiourea, with its combination of an aliphatic sec-butyl group and an aromatic phenyl group, presents an interesting candidate for further investigation in drug discovery programs. This guide serves as a foundational resource for the synthesis and characterization of this specific derivative.
Synthesis
The most common and straightforward method for the synthesis of unsymmetrically N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. For the synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea, this involves the nucleophilic addition of sec-butylamine (1-methylpropylamine) to phenyl isothiocyanate.
General Reaction Scheme
Caption: General reaction scheme for the synthesis of N-(1-methylpropyl)-N'-phenyl-thiourea.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N,N'-disubstituted thioureas.[1][2]
Materials:
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Phenyl isothiocyanate
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sec-Butylamine (1-methylpropylamine)
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Dichloromethane (DCM), anhydrous
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Sodium sulfate (Na₂SO₄), anhydrous
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Hexane
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Melting point apparatus
Procedure:
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In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous dichloromethane (20 mL).
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Slowly add a solution of sec-butylamine (1.0 eq.) in anhydrous dichloromethane (10 mL) to the stirred solution of phenyl isothiocyanate at room temperature over a period of 15-20 minutes.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, wash the reaction mixture with water (2 x 20 mL) to remove any unreacted amine and salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product is expected to be a solid. Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to yield the pure N-(1-methylpropyl)-N'-phenyl-thiourea.
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Dry the purified product under vacuum and determine its melting point and yield.
Characterization
The following tables summarize the expected physicochemical and spectral data for N-(1-methylpropyl)-N'-phenyl-thiourea. This data is predicted based on the analysis of structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₆N₂S |
| Molecular Weight | 208.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (expected to be a crystalline solid with a distinct melting point) |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, acetone, and ethanol. Insoluble in water. |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in ppm relative to TMS are outlined below.
| Protons | Multiplicity | Chemical Shift (ppm) (Predicted) | Integration |
| -CH₃ (of ethyl group) | Triplet | ~0.9 | 3H |
| -CH₃ (of methyl group on chiral center) | Doublet | ~1.2 | 3H |
| -CH₂- | Multiplet | ~1.5 | 2H |
| -CH- | Multiplet | ~4.0 | 1H |
| Aromatic protons | Multiplet | ~7.2 - 7.5 | 5H |
| N-H (sec-butyl side) | Broad singlet | ~7.8 | 1H |
| N-H (phenyl side) | Broad singlet | ~9.5 | 1H |
3.2.2. ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Carbon | Chemical Shift (ppm) (Predicted) |
| -CH₃ (of ethyl group) | ~10 |
| -CH₃ (of methyl group on chiral center) | ~20 |
| -CH₂- | ~30 |
| -CH- | ~55 |
| Aromatic C-H | ~125 - 130 |
| Aromatic C (ipso) | ~138 |
| C=S | ~180 |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum helps in identifying the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| N-H stretching | 3200 - 3400 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 2960 |
| C=C stretching (aromatic) | 1450 - 1600 |
| N-C=S stretching (thiourea) | 1300 - 1350 |
| C=S stretching | 1000 - 1200 |
3.2.4. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | m/z (Predicted) |
| [M]⁺ | 208 |
| [M+H]⁺ | 209 |
| [C₆H₅NCS]⁺ | 135 |
| [C₄H₉NH₂]⁺ | 73 |
Potential Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of N-(1-methylpropyl)-N'-phenyl-thiourea have not been reported, thiourea derivatives are known to interact with various biological targets. For instance, many thiourea compounds exhibit anticancer activity by inhibiting enzymes like tyrosinase or by inducing apoptosis through various signaling cascades.[3][4]
The general mechanism of action for many biologically active thiourea derivatives involves their ability to chelate metal ions essential for enzyme function or to interact with sulfhydryl groups of proteins.
Caption: Plausible mechanisms of action for thiourea derivatives in a biological system.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of N-(1-methylpropyl)-N'-phenyl-thiourea. The outlined synthetic protocol is robust and based on well-established chemical transformations. While the presented characterization data is predictive, it offers a reliable baseline for researchers to identify and confirm the structure of the synthesized compound. The potential for diverse biological activities makes this compound, and its analogs, worthy of further investigation in the field of drug discovery and development. Future studies should focus on the experimental validation of the synthesis and characterization, as well as a thorough evaluation of its biological properties.
